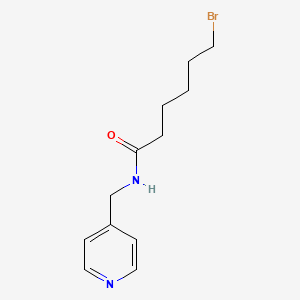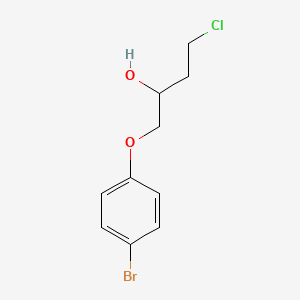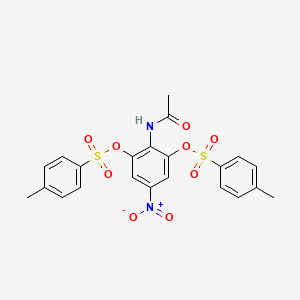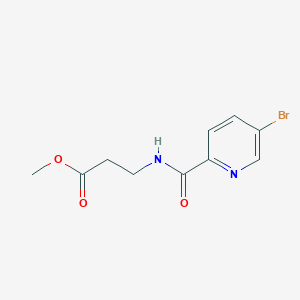![molecular formula C9H14O5 B8336991 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid](/img/structure/B8336991.png)
2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid
描述
[4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl]acetic acid is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by a tetrahydropyran ring substituted with a methoxycarbonyl group and an acetic acid moiety. It is used as a building block in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with malononitrile and a 1,3-dicarbonyl compound in the presence of a catalyst. This multicomponent reaction (MCR) approach is efficient and provides high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Catalysts such as transition metals or organocatalysts are often employed to facilitate the reaction .
化学反应分析
Types of Reactions
[4-(Methoxycarbonyl)tetrahydro-2H-pyran-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry
In chemistry, 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology
Its structural features make it a valuable tool for probing biological systems .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar reactivity and applications.
Pyrone derivatives: Pyrones are structurally related and have comparable chemical properties and uses.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
What sets 2-[4-(Methoxycarbonyl)oxan-4-yl]aceticacid apart is its specific substitution pattern, which imparts unique reactivity and biological properties. Its methoxycarbonyl and acetic acid groups provide distinct functional handles for further chemical modifications and applications .
属性
分子式 |
C9H14O5 |
|---|---|
分子量 |
202.20 g/mol |
IUPAC 名称 |
2-(4-methoxycarbonyloxan-4-yl)acetic acid |
InChI |
InChI=1S/C9H14O5/c1-13-8(12)9(6-7(10)11)2-4-14-5-3-9/h2-6H2,1H3,(H,10,11) |
InChI 键 |
UCHQXJWIIPEFFX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCOCC1)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
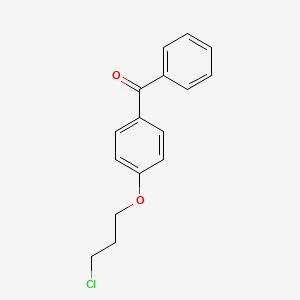
![(1R,4R)-5-Methyl-2-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8336928.png)
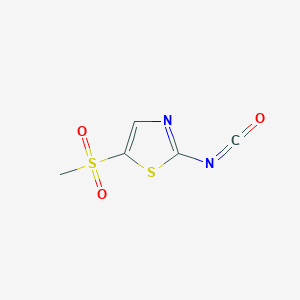
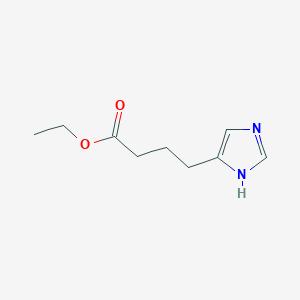
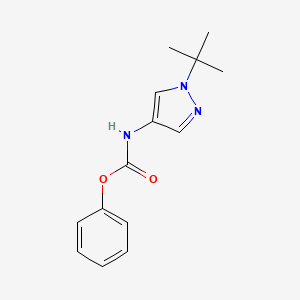

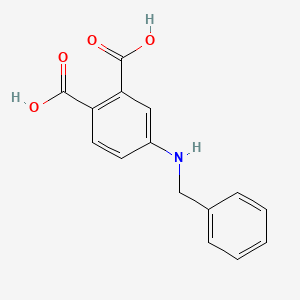
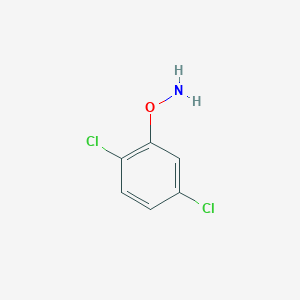
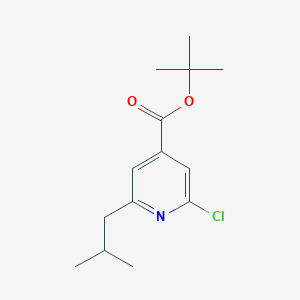
![[1-(6-Chloro-pyrimidin-4yl)-1H-[1,2,4]triazol-3-yl]-phenyl-amine](/img/structure/B8336993.png)
